1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione
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Overview
Description
“1-(1,3-Dimethylpyrazol-4-yl)piperidine-2,4-dione” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H13N3O2/c1-7-9 (6-12 (2)11-7)13-4-3-8 (14)5-10 (13)15/h6H,3-5H2,1-2H3 .Scientific Research Applications
Synthesis and Derivative Applications
Synthesis of Pyrazolopyridine Derivatives : A study reported the synthesis of imidazolopyrazole and imidazolopyrimidine derivatives using 4,6-Dimethyl-1H-pyrazolo[3,4‐b]pyridine‐3‐amine as a key intermediate. These compounds showed promising antioxidant activities and had the potential to protect DNA from damage induced by bleomycin (Gouda, 2012).
Antimicrobial Activity of Thiazolidine-2,4-diones : A series of thiazolidine-2,4-diones synthesized through Knoevenagel condensation demonstrated significant antibacterial and antifungal activities, showing potential in the development of new antimicrobial agents (Prakash et al., 2011).
Structural Characterization of Pyrazolo[1,5-a]pyrimidines : Research into the synthesis of pyrazolo[1,5-a]pyrimidines provided insights into the structural characterization of these compounds, contributing to a better understanding of their chemical properties (Aggarwal et al., 2009).
Labeled Pyrimidine Derivatives for Mechanistic Investigations : The synthesis of labeled pyrimidine derivatives offered tools for investigating reaction mechanisms, particularly in the thermal reactions of N-oxide with various nucleophiles (Sako et al., 2000).
Development of Novel Quinoline Derivatives : An efficient method for synthesizing novel quinoline derivatives was established, contributing to the exploration of new compounds with potential pharmaceutical applications (Dzhavakhishvili et al., 2008).
Multicomponent Synthesis of Pyrimidines : A study demonstrated an efficient synthesis of pyrimidines via a multicomponent reaction, highlighting the versatility of these compounds in chemical syntheses (Rahmani et al., 2018).
Structural Analysis
Crystal Structure of Piperidin-2,6-dione Derivative : The crystal structure of a piperidin-2,6-dione derivative was analyzed, providing insights into the molecular structure and interactions of these compounds (Rajnikant et al., 2010).
Molecular Structure Investigations of s-Triazine Derivatives : A study synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and investigated their molecular structures, contributing to the understanding of these compounds' chemical properties (Shawish et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like nlrp3 .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to their targets and inhibit their activation .
Biochemical Pathways
Similar compounds have been known to affect pathways related to the targets they bind to .
Result of Action
Similar compounds have been shown to inhibit the activation of their targets, leading to downstream effects .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)piperidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-9(6-12(2)11-7)13-4-3-8(14)5-10(13)15/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAADZKUAQBHTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N2CCC(=O)CC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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